molecular formula C17H19FN2 B3870327 3-[1-[(3-fluorophenyl)methyl]piperidin-2-yl]pyridine

3-[1-[(3-fluorophenyl)methyl]piperidin-2-yl]pyridine

Cat. No.: B3870327
M. Wt: 270.34 g/mol
InChI Key: AHYWCLBRUNGTBG-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

3-[1-[(3-fluorophenyl)methyl]piperidin-2-yl]pyridine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. For example, the Suzuki–Miyaura coupling reaction uses palladium catalysts and boron reagents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the Suzuki–Miyaura coupling reaction typically forms carbon–carbon bonds, resulting in various substituted piperidine derivatives .

Mechanism of Action

The mechanism of action of 3-[1-[(3-fluorophenyl)methyl]piperidin-2-yl]pyridine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-[1-[(3-fluorophenyl)methyl]piperidin-2-yl]pyridine include other piperidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structure and the presence of the 3-fluorophenyl and pyridine moieties. These structural features contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

3-[1-[(3-fluorophenyl)methyl]piperidin-2-yl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2/c18-16-7-3-5-14(11-16)13-20-10-2-1-8-17(20)15-6-4-9-19-12-15/h3-7,9,11-12,17H,1-2,8,10,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHYWCLBRUNGTBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2=CN=CC=C2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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